SAfit2

Overview

Description

SAFit2 is a drug that acts as a potent and selective inhibitor of the signaling factor FK506 binding protein 51 (FKBP51), which is involved in the downstream response to glucocorticoid release in the body . It was the first potent and selective FKBP51 ligand with an acceptable pharmacokinetic profile .

Molecular Structure Analysis

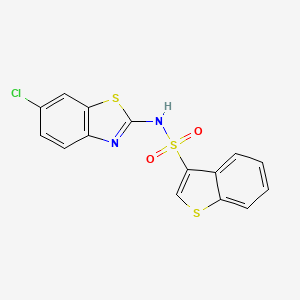

This compound is a relatively large molecule . It’s a FK506 analog, indicating that its structure is derived from the structure of FK506 .

Scientific Research Applications

Mental Disorders Treatment : SAFit2, combined with antidepressants like escitalopram, shows potential in treating anxiety and depression. It modulates the efficacy of antidepressants, potentially offering benefits in specific cases of mental disorders (Pöhlmann et al., 2018).

Alcohol Addiction : In mouse models, this compound has demonstrated efficacy in reducing alcohol consumption and mitigating conditioned alcohol effects. This suggests its potential as a pharmacological strategy for treating alcohol addiction (König et al., 2020).

Neuropathic Pain Management : this compound has shown promise in restoring lipid signaling and metabolism in nervous tissue after nerve injury, contributing to the alleviation of neuropathic pain. This includes restoring levels of C16 dihydroceramide, which reduces sensitization of pain-mediating channels (Wedel et al., 2022).

Anxiety Reduction : this compound has anxiolytic properties, reducing anxiety-related behavior in animal models. This positions this compound as a potential drug target for treating anxiety-related disorders (Hartmann et al., 2015).

Stress and Chronic Pain : this compound interferes with the stress protein FKBP51, crucial in the development and maintenance of chronic pain. By modulating spinal glucocorticoid signaling, this compound can significantly impact chronic pain management (Maiarù et al., 2016).

Mechanism of Action

Target of Action

SAFit2 is a potent and selective inhibitor of the signaling factor FK506 binding protein 51 (FKBP51) . FKBP51 is involved in the downstream response to glucocorticoid release in the body . It has emerged as a critical regulator of mammalian endocrine stress responses and as a potential pharmacological target for metabolic disorders, including type 2 diabetes .

Mode of Action

This compound interacts with FKBP51, inhibiting its function . This inhibition promotes cell survival, improves insulin secretion, and upregulates cell functional gene expressions . In the context of neuropathic pain, this compound reduces the infiltration of immune cells into neuronal tissue and counteracts the increased NF-κB pathway activation .

Biochemical Pathways

The inhibition of FKBP51 by this compound impacts several biochemical pathways. It reduces the activation of the NF-κB pathway, leading to reduced cytokine and chemokine levels in the Dorsal Root Ganglions (DRGs) and spinal cord . This compound also shifts lipid levels in nervous tissue toward an anti-inflammatory and pro-resolving lipid profile .

Pharmacokinetics

It’s known that the compound is administered in vivo at a dose of 10 mg/kg , suggesting it has sufficient bioavailability to exert its effects when administered systemically.

Result of Action

This compound has been shown to ameliorate neuropathic pain in vivo by reducing neuroinflammation . It reduces the infiltration of immune cells into neuronal tissue and counteracts the increased NF-κB pathway activation . This leads to reduced cytokine and chemokine levels in the DRGs and spinal cord . Furthermore, this compound desensitizes the pain-relevant TRPV1 channel and subsequently reduces the release of pro-inflammatory neuropeptides from sensory neurons .

Action Environment

It’s worth noting that the effectiveness of this compound can be influenced by the pathological state of the individual, such as the presence of nerve injuries, infectious or metabolic diseases, or chemotherapy .

Safety and Hazards

Future Directions

SAFit2 has shown promise in ameliorating nerve injury-induced neuropathic pain by reducing neuroinflammation . These findings suggest that this compound could be a novel and promising drug candidate for the treatment of nerve injury-induced neuropathic pain . Further exploration of inhibition of FKBP51 as a strategy to treat stress-related disorders is warranted .

Biochemical Analysis

Biochemical Properties

SAFit2 interacts with FKBP51, a protein that plays a crucial role in the regulation of the immune response and cellular stress reactions . By inhibiting FKBP51, this compound can influence various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to reduce neuroinflammation, a key factor in the development of neuropathic pain . It achieves this by reducing the infiltration of immune cells into neuronal tissue and counteracting the increased activation of the NF-κB pathway, which leads to reduced cytokine and chemokine levels in the Dorsal Root Ganglions (DRGs) and spinal cord .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to FKBP51, leading to the inhibition of this protein . This results in a reduction in the activation of the NF-κB pathway, a key regulator of immune and inflammatory responses . Additionally, this compound has been found to desensitize the pain-relevant TRPV1 channel, subsequently reducing the release of pro-inflammatory neuropeptides from sensory neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce paclitaxel-induced mechanical hypersensitivity in mice over a period of 14 days . This suggests that this compound has a stable effect over time and does not degrade rapidly in biological systems .

Dosage Effects in Animal Models

In animal models, this compound has been administered at a dosage of 10 mg/kg to study its effects on nerve injury-induced neuropathic pain . The studies have shown that this dosage of this compound is effective in reducing pain and inflammation .

Metabolic Pathways

It has been shown that this compound can shift lipid levels in nervous tissue towards an anti-inflammatory and pro-resolving lipid profile .

Transport and Distribution

Given its lipid-modulating effects, it is likely that this compound interacts with lipid transporters or binding proteins .

Subcellular Localization

Given its role as an inhibitor of FKBP51, it is likely that this compound localizes to the same subcellular compartments as FKBP51, which is known to be present in the cytoplasm and nucleus of cells .

properties

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H62N2O10/c1-51-39-20-18-32(28-40(39)52-2)17-19-38(34-14-11-15-36(29-34)57-27-24-47-22-25-56-26-23-47)58-46(50)37-16-9-10-21-48(37)45(49)43(33-12-7-6-8-13-33)35-30-41(53-3)44(55-5)42(31-35)54-4/h11,14-15,18,20,28-31,33,37-38,43H,6-10,12-13,16-17,19,21-27H2,1-5H3/t37-,38+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBWLRLGUBSLPG-FDHYQTMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001337260 | |

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

803.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1643125-33-0 | |

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)